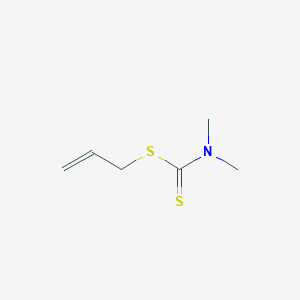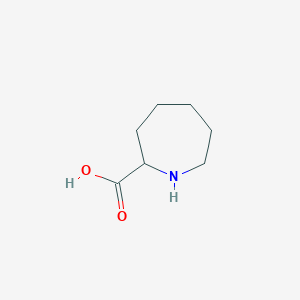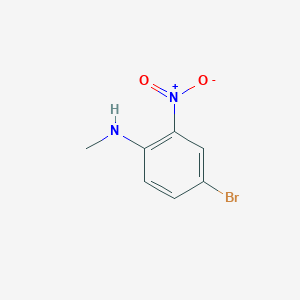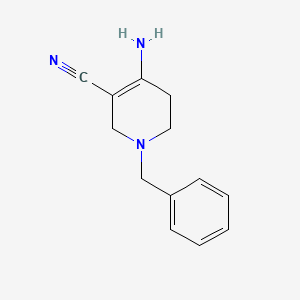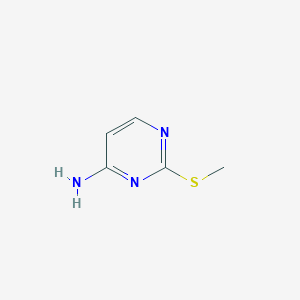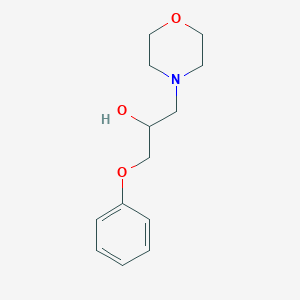![molecular formula C11H13NO B1266958 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 95207-68-4](/img/structure/B1266958.png)
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Vue d'ensemble
Description
“3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is an organic compound belonging to the class of benzo7annulenones. It is a white solid with a molecular formula of C13H17N1O. This compound is an important chemical intermediate and has been used in the synthesis of various compounds with medicinal and pharmacological activities.
Synthesis Analysis
The compound has been used in the synthesis of 2-amino-4-aryl derivatives, showcasing its role in facilitating efficient and convenient multicomponent reactions. This synthesis method is highlighted for its excellent yields and simple procedure, indicating the compound’s utility in chemical synthesis.
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2 . The InChI key is ZQRDYXKTQPGKMC-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-amino-4-aryl derivatives. It has also been used in the synthesis of derivatives that have been studied for their role as GluN2B-selective NMDA receptor antagonists.
Physical And Chemical Properties Analysis
The compound is a white solid. The molecular weight of the compound is 175.23 g/mol. The melting point of the compound is 165-166°C .
Applications De Recherche Scientifique
Neurological Research
This compound has potential applications in neurological research, particularly in the study of N-methyl-D-aspartate receptors (NMDARs) . These receptors are crucial for synaptic plasticity, memory function, and are a therapeutic target for several neurological disorders.
Synthetic Intermediate
3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can serve as a synthetic intermediate in organic chemistry. It can be used to synthesize various heterocyclic compounds , which are prominent in pharmaceuticals and agrochemicals .
Drug Development
It has potential use in drug development as a precursor for the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system .
Photodynamic Therapy
Research could explore the use of this compound in photodynamic therapy for cancer treatment, where its structure might be tailored to absorb light and generate reactive oxygen species to kill cancer cells.
Each of these applications leverages the unique chemical structure of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one to fulfill specific roles in scientific research and development. The compound’s versatility highlights its importance in advancing various fields of study.
Mécanisme D'action
Derivatives of this compound have been studied for their role as GluN2B-selective NMDA receptor antagonists. This research is particularly significant due to the high neuroprotective potential of these compounds, indicating their possible application in treating neuronal disorders.
Safety and Hazards
The compound is for research use only and not for human or veterinary use. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRDYXKTQPGKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295807 | |
| Record name | 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
CAS RN |
95207-68-4 | |
| Record name | 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

